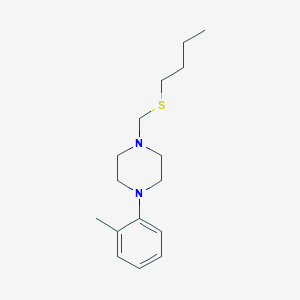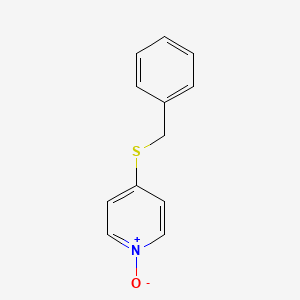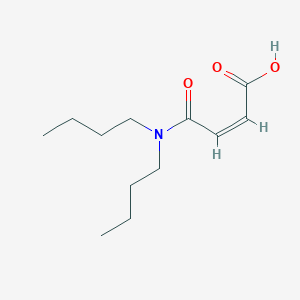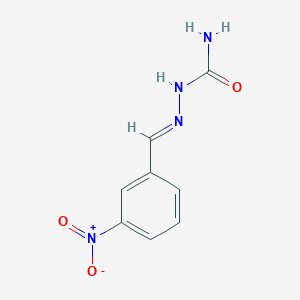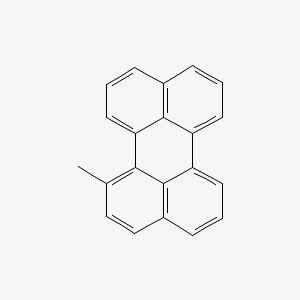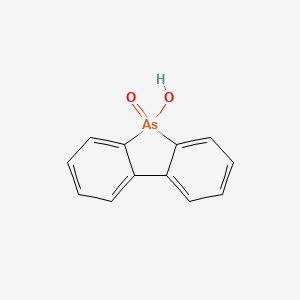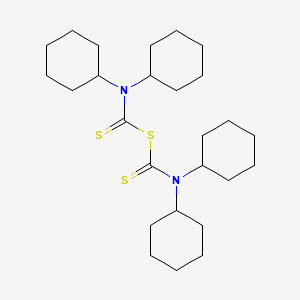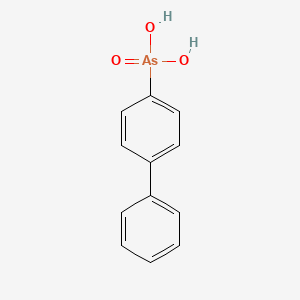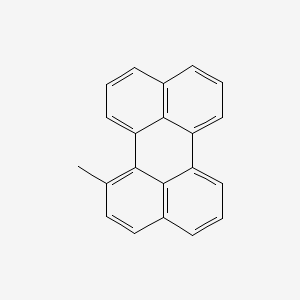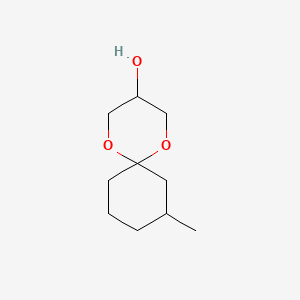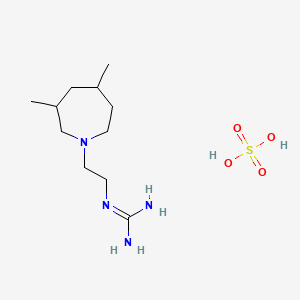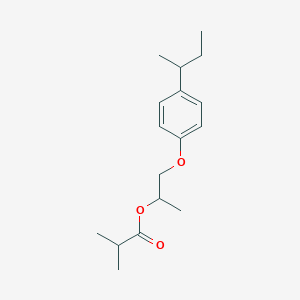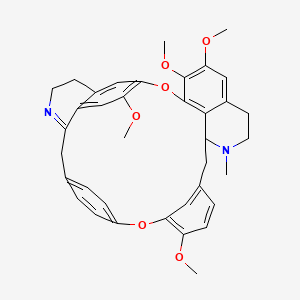
Thalmethine, O-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalmethine, O-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound is characterized by the presence of a methyl group attached to the oxygen atom, which influences its chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalmethine, O-methyl- typically involves the O-methylation of phenolic compounds. One efficient method for this process uses tetramethylammonium hydroxide (TMAOH) as an alkylating agent under microwave irradiation. This method employs ethanol as a green reaction medium and achieves high yields at temperatures around 120°C . Traditional methods often use toxic methylating agents like methyl iodide or dimethyl sulfate, but the TMAOH method is more environmentally friendly and selective .
Industrial Production Methods
Industrial production of Thalmethine, O-methyl- may involve large-scale O-methylation processes using similar principles as the laboratory methods. The use of microwave-assisted techniques and green solvents can be scaled up to meet industrial demands while maintaining efficiency and selectivity.
化学反应分析
Types of Reactions
Thalmethine, O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or tosylates can facilitate substitution reactions under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
Thalmethine, O-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Thalmethine, O-methyl- is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
作用机制
The mechanism by which Thalmethine, O-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Thalmethine: The parent compound without the O-methyl group.
O-methylphenol: A structurally similar compound with different reactivity.
Methylxanthines: Compounds like caffeine and theobromine, which also contain methyl groups attached to oxygen atoms .
Uniqueness
Thalmethine, O-methyl- is unique due to its specific structural configuration and the presence of the O-methyl group, which influences its chemical behavior and potential applications. Its selective reactivity and environmentally friendly synthesis methods further distinguish it from similar compounds.
属性
CAS 编号 |
5979-99-7 |
|---|---|
分子式 |
C37H38N2O6 |
分子量 |
606.7 g/mol |
IUPAC 名称 |
10,14,15,26-tetramethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-31(41-3)33(45-37)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3 |
InChI 键 |
KWMNYKFCHLBZBH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
